7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring and a triazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Detailed information about its structure would typically be obtained through techniques like 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the amide, amine, carbonyl, azide, and alkyne groups in similar compounds are often reactive centers in synthesis reactions .Scientific Research Applications
Anticancer Activity
Research into similar compounds, like 1,2,4-triazolo[4,3-a]-quinoline derivatives, has shown potential in anticancer activities. Specifically, certain derivatives have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines through in vitro screenings, highlighting the structural requirements essential for this activity. These findings suggest a promising direction for the development of new anticancer agents based on the core structural motif similar to 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Reddy et al., 2015).
Anti-inflammatory Activity
Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives have been developed and shown to improve solubility and display potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory properties. This research provides insights into the potential for designing new anti-inflammatory drugs leveraging the fluorine substitution strategy, which could be applicable to compounds like this compound (Sun et al., 2019).
Antimicrobial and Nematicidal Properties
The development of new 1,2,4-triazole derivatives has demonstrated good to moderate antimicrobial activities against a range of microorganisms, suggesting the potential for such compounds in addressing infectious diseases. This area of research is significant for the development of new antimicrobial agents, potentially including derivatives of this compound (Bektaş et al., 2007).
Antihistaminic Agents
Research into similar triazoloquinazoline derivatives has shown potential as new classes of H1-antihistaminic agents. These compounds have been tested for in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This suggests that derivatives of this compound could be explored for their potential as antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2008; Alagarsamy et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN5O/c1-31-18-8-5-14(6-9-18)13-26-22-19-12-16(24)7-10-20(19)30-23(27-22)21(28-29-30)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGDXIWSYLIOJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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